molecular formula C16H16N2O4 B11833539 N-(1-Hydroxynaphthalene-2-carbonyl)morpholine-4-carboxamide CAS No. 62353-88-2

N-(1-Hydroxynaphthalene-2-carbonyl)morpholine-4-carboxamide

Cat. No.: B11833539
CAS No.: 62353-88-2
M. Wt: 300.31 g/mol
InChI Key: GRPIDQIGPIUGGD-UHFFFAOYSA-N
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Description

N-(1-Hydroxy-2-naphthoyl)morpholine-4-carboxamide is an organic compound with the molecular formula C15H15NO3 It is known for its unique structure, which combines a naphthoyl group with a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Hydroxy-2-naphthoyl)morpholine-4-carboxamide typically involves the reaction of 1-hydroxy-2-naphthoic acid with morpholine-4-carboxamide. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Types of Reactions:

    Oxidation: N-(1-Hydroxy-2-naphthoyl)morpholine-4-carboxamide can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones.

    Reduction: The compound can be reduced at the carbonyl group to form corresponding alcohols.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.

Major Products:

    Oxidation: Quinones and related derivatives.

    Reduction: Alcohols and reduced amides.

    Substitution: Various substituted naphthoyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-Hydroxy-2-naphthoyl)morpholine-4-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 4-(1-Hydroxy-2-naphthoyl)morpholine
  • N-(2-Hydroxy-1-naphthoyl)morpholine-4-carboxamide
  • N-(1-Hydroxy-2-naphthoyl)piperidine-4-carboxamide

Comparison: N-(1-Hydroxy-2-naphthoyl)morpholine-4-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and bioactivity profiles, making it a valuable compound for targeted applications.

Properties

CAS No.

62353-88-2

Molecular Formula

C16H16N2O4

Molecular Weight

300.31 g/mol

IUPAC Name

N-(1-hydroxynaphthalene-2-carbonyl)morpholine-4-carboxamide

InChI

InChI=1S/C16H16N2O4/c19-14-12-4-2-1-3-11(12)5-6-13(14)15(20)17-16(21)18-7-9-22-10-8-18/h1-6,19H,7-10H2,(H,17,20,21)

InChI Key

GRPIDQIGPIUGGD-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)NC(=O)C2=C(C3=CC=CC=C3C=C2)O

Origin of Product

United States

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